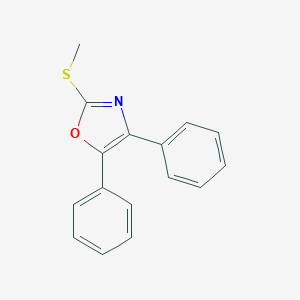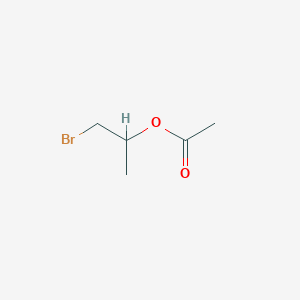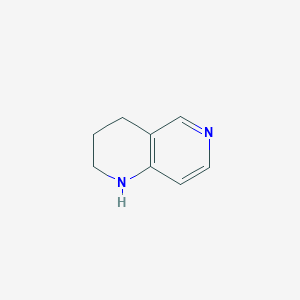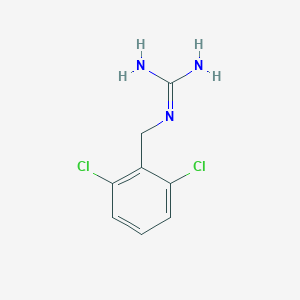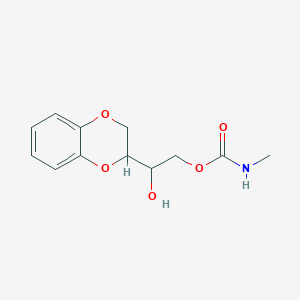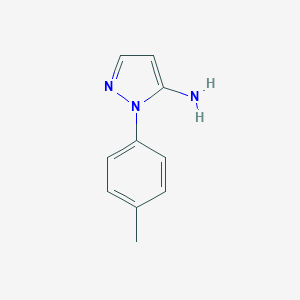
(2,2'-Bipyridine)dichloroplatinum(II)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (2,2'-Bipyridine)dichloroplatinum(II) and similar complexes typically involves the reaction of 2,2'-bipyridine ligands with platinum(II) chloride salts under controlled conditions. The processes often require specific solvents, temperatures, and reaction times to ensure the correct coordination of the bipyridine ligands to the platinum(II) center. The synthesis route and conditions affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of (2,2'-Bipyridine)dichloroplatinum(II) complexes is characterized by a square-planar geometry around the platinum center. This configuration is common among Pt(II) compounds, where the metal is coordinated by two nitrogen atoms from the bipyridine ligand and two chloride ions. The crystal structure analysis reveals details about bond lengths, angles, and overall geometry, influencing the compound's physical and chemical properties.
Chemical Reactions and Properties
(2,2'-Bipyridine)dichloroplatinum(II) complexes engage in various chemical reactions, primarily driven by the reactivity of the platinum center and the bipyridine ligands. They can undergo substitution reactions, where one or both chloride ions are replaced by other ligands, and redox reactions, where the oxidation state of the platinum can change. These reactions are fundamental for applications in catalysis and materials science.
Physical Properties Analysis
The physical properties of (2,2'-Bipyridine)dichloroplatinum(II), such as solubility, melting point, and crystallinity, are crucial for its handling and application. These characteristics depend on the molecular structure and external conditions. Understanding these properties is essential for designing experiments and for the practical use of the compound in various domains.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, are influenced by the nature of the bipyridine ligands and the platinum center. Studies on these complexes provide insights into their potential as catalysts, photophysical agents, and in other chemical applications. The interplay between the bipyridine ligands and the platinum(II) center is key to the unique chemical behavior of these compounds.
References for more in-depth information:
- Yam, V., Lee, V., & Cheung, K. (1997). Synthesis, Photophysics, Electrochemistry, and Reactivity of Ruthenium(II) Polypyridine Complexes with Organoplatinum(II) Moieties. Crystal Structure of [Ru(bpy)2(μ-2,3-dpp)PdCl2]2+ (Yam et al., 1997).
- Moriguchi, T., Kitamura, S., Sakata, K., & Tsuge, A. (2001). Syntheses and structures of dichloropalladium(II)(dithia[3.3]metadipyridinophane) and dichloroplatinum(II)(dithia[3.3]metadipyridinophane) complexes (Moriguchi et al., 2001).
Applications De Recherche Scientifique
Self-Assembly and Chromic Phenomena : Mono- and di-nuclear organoplatinum(II) monomers with cyclometalated 6-phenyl-2,2'-bipyridine ligands exhibit solvato- and iono-chromic phenomena. This is achieved through manipulating non-covalent PtPt metal-metal and π-π stacking interactions in self-assembly processes (Chen et al., 2018).
Anticancer Agents : Complexes like (2,2'-Bipyridine)dichloroplatinum(II) are significant in chemotherapy, particularly in targeting solid tumors. The paper discusses the effectiveness of these compounds and their drawbacks, such as general cellular toxicity and lack of specificity to cancer cells (Larsen et al., 2015).
Ligand Geometry and Luminescence : Proton magnetic resonance studies of various group VIII-polypyridine complexes, including (2,2'-Bipyridine)dichloroplatinum(II), provide insights into the symmetry of the complex and the geometry of the ligand, which can explain luminescence behavior (Elytle et al., 1971).
Photolabile Caging Groups for Amines : Ruthenium bis(bipyridine) complexes have been synthesized where the inorganic moiety acts as a photolabile protecting group. These complexes release a molecule of ligand upon irradiation with visible light, making them suitable for biological caged compounds (Zayat et al., 2006).
Antitumor Agents : Rollover cyclometalated Pt compounds based on 2,2'-bipyridine have shown potent antitumor activity in vitro and in vivo. These compounds, varying in co-ligands, demonstrate a correlation between biological activity and reactivity with biomolecules (Babak et al., 2018).
Synthesis and Characterization of Ruthenium Complexes : The study involves synthesizing ruthenium(II) complexes with substituted diimine ligands and analyzing their properties, including electrochemical parameters and absorption spectra. This is crucial in understanding the applications of these complexes in various fields (Al-Noaimi et al., 2008).
Palladium(II) Complexes as Anticancer Agents : Palladium(II) complexes with 2,2'-bipyridine and amino acids have shown growth inhibition against various tumor cells. These complexes offer potential as alternative chemotherapy agents (Puthraya et al., 1986).
Luminescent Probes for Hypochlorous Acid in Cells : A functional ruthenium(II) complex was developed as a luminescent probe for imaging hypochlorous acid in living cells. This highlights the potential of such complexes in biological and medical research (Ye et al., 2014).
Electrogenerated Chemiluminescence : The study explores the electrochemistry and emission from systems containing tris(2,2'-bipyridine)ruthenium(II) dichloride, providing insights into the electrogenerated chemiluminescence of these complexes (Tokel et al., 1972).
Synthesis and Application in Dye-Sensitized Solar Cells : A heteroleptic ruthenium complex with a heteroaromatic-4,4'-pi-conjugated 2,2'-bipyridine was synthesized for use in dye-sensitized solar cells, achieving significant photovoltaic efficiencies. This demonstrates the potential of these complexes in renewable energy technologies (Abbotto et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
dichloroplatinum;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEQKKLNWXEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422000 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2'-Bipyridine)dichloroplatinum(II) | |
CAS RN |
13965-31-6 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of benzoporphyrin derivatives relate to their photodynamic activity against cancer cells?
A2: The second abstract explores the photodynamic activity of cationic benzoporphyrin-based photosensitizers against bladder cancer cells. It highlights that modifying the benzoporphyrin structure through alkylation or complexation with (2,2′-bipyridine)dichloroplatinum(II) impacts their singlet oxygen generation and consequently, their phototoxicity. [] This suggests a structure-activity relationship where specific modifications on the benzoporphyrin scaffold can enhance its therapeutic potential as a photosensitizer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



